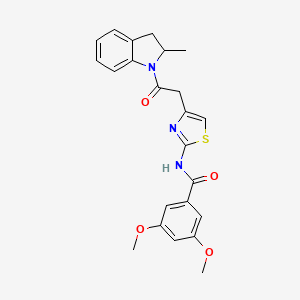
4-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid” is a chemical compound with the molecular weight of 193.25 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of pyrrole derivatives, such as “this compound”, can be achieved through various methods. One method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This procedure is highly tolerant of various functional groups .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C11H15NO2/c13-11(14)9-3-5-10(6-4-9)12-7-1-2-8-12/h1-2,7-10H,3-6H2,(H,13,14)/t9-,10+ .Physical and Chemical Properties Analysis
“this compound” is a powder at room temperature . It has a molecular weight of 193.25 .科学的研究の応用
Polymer Synthesis
In polymer science, 4-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid is utilized in the synthesis of hydrophilic aliphatic polyesters. Trollsås et al. (2000) describe the synthesis and copolymerization of new cyclic esters containing functional groups like hydroxyl and carboxyl derived from cyclohexanone derivatives, highlighting its utility in designing polymers with specific properties (Trollsås et al., 2000).
Heterocyclic Compound Synthesis
The compound plays a role in the formation of saturated heterocycles containing condensed heterocyclic and carbocyclic rings. Kivelä et al. (2003) discussed synthesizing such structures from 4-oxopentanoic acid and cyclic amino alcohols, showcasing its application in complex organic synthesis (Kivelä et al., 2003).
Pyrolysis Studies
In pyrolysis research, the pyrolysis of cyclohexane is studied to understand the formation of various chemical species. Wang et al. (2012) investigated the pyrolysis of cyclohexane at low pressure, identifying various products and radicals, thus contributing to our understanding of chemical reaction mechanisms in thermal decomposition (Wang et al., 2012).
Supramolecular Chemistry
In supramolecular chemistry, this compound aids in the formation of entangled frameworks based on bi- and tri-metallic cores. Li et al. (2012) studied the pH variation-induced construction of such structures, demonstrating its significance in the development of complex molecular architectures (Li et al., 2012).
Catalysis
In catalytic processes, derivatives of cyclohexane like cyclopropanes are used as precursors for synthesizing functionalized pyrroles and pyrazines, as demonstrated by Wurz and Charette (2005). This research provides insight into novel catalytic methods for producing important organic compounds (Wurz & Charette, 2005).
Crystallography and Material Science
The compound is instrumental in crystallography and material science. Bhogala and Nangia (2003) explored the structures of cocrystals containing cyclohexanetricarboxylic acid, demonstrating its role in the formation of complex crystal structures, which can have implications in materials science and engineering (Bhogala & Nangia, 2003).
Safety and Hazards
The safety information for “4-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid” includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
特性
IUPAC Name |
4-pyrrol-1-ylcyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c13-11(14)9-3-5-10(6-4-9)12-7-1-2-8-12/h1-2,7-10H,3-6H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYPDLRNSCDDDIH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)O)N2C=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




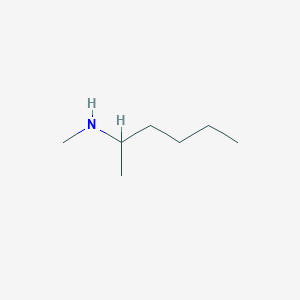
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-1,2,3-triazole-5-carboxamide](/img/structure/B2835824.png)
![Methyl 2-{[4-(2,6-dimethylphenyl)piperazino]methyl}-3-nitrobenzenecarboxylate](/img/structure/B2835825.png)
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-methylbenzamide](/img/structure/B2835827.png)
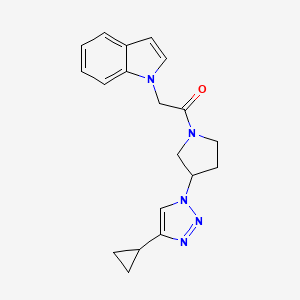
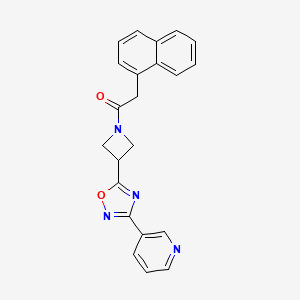
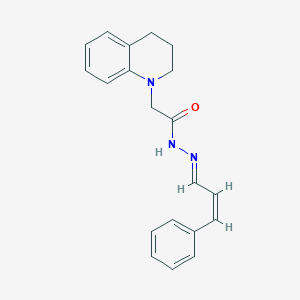
![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butyramide](/img/structure/B2835831.png)
